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Compound of Interest

Compound Name: CP-466722

Cat. No.: B606779

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of CP-466722's Kinase Selectivity

CP-466722 has been identified as a potent and reversible inhibitor of the Ataxia-Telangiectasia
Mutated (ATM) kinase, a critical regulator of the DNA damage response.[1][2] This guide
provides a comparative analysis of the cross-reactivity of CP-466722 with two other key
members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family: DNA-dependent protein
kinase (DNA-PK) and ATM- and Rad3-related (ATR). Understanding the selectivity profile of
kinase inhibitors is paramount for their development as specific therapeutic agents and
research tools.

Quantitative Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC50) of CP-466722
against ATM, DNA-PK, and ATR.
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Kinase IC50 (pM) Comments

ATM 0.41[1] Potent inhibition observed.

Studies indicate CP-466722
does not affect the cellular

DNA-PK Not significantly inhibited activity of PIKK family
members, which includes
DNA-PK.[3]

In vitro and cellular assays
ATR Not significantly inhibited show that CP-466722 fails to
inhibit ATR activity.[1]

Note: The lack of a specific IC50 value for DNA-PK and ATR is based on multiple reports
stating no significant inhibition at concentrations effective against ATM.

Experimental Protocols

The determination of the kinase inhibitory activity of CP-466722 was primarily conducted using
in vitro kinase assays, often employing an ELISA-based format.

In Vitro Kinase Assay (ATM/ATR)

This assay quantifies the phosphorylation of a substrate by the target kinase in the presence
and absence of the inhibitor.

Materials:

Recombinant full-length Flag-tagged ATM and ATR kinases
e Recombinant GST-p53(1-101) substrate

o CP-466722

o 96-well Maxisorp plates

» Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgClz, 10 mM MnClz, 1 mM
DTT, 1 uM ATP)
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Wash buffer (0.05% v/v Tween-20 in PBS)
Blocking buffer (1% w/v BSA in PBS)
Anti-Phospho(Serl5)-p53 primary antibody
HRP-conjugated secondary antibody

TMB substrate reagent

1 M H2SOa (stop solution)

Procedure:

Substrate Coating: Nunc 96-well Maxisorp plates are coated overnight at 4°C with 2 ug of
purified, recombinant GST-p53(1-101) in PBS.

Washing: Plates are washed with wash buffer.

Kinase Reaction: Purified recombinant full-length ATM or ATR kinase (30-60 ng) is added to
each well in a final volume of 80 pL of reaction buffer, with or without varying concentrations
of CP-466722. The kinase reaction is incubated for 90 minutes at room temperature.

Blocking: Plates are washed and then blocked with blocking buffer for 1 hour.

Primary Antibody Incubation: After rinsing, the anti-Phospho(Ser15)-p53 antibody (1:1000
dilution in PBS) is added and incubated for 1 hour.

Secondary Antibody Incubation: Plates are washed to remove non-specific binding, followed
by a 1-hour incubation with an HRP-conjugated goat anti-rabbit IgG secondary antibody.

Detection: After a final wash, the TMB substrate reagent is added. The color is allowed to
develop for 15-30 minutes.

Stopping the Reaction: The reaction is stopped by the addition of 1 M H2SOa.

Data Acquisition: The absorbance is measured at 450 nm using a plate reader. The IC50
value is calculated from the dose-response curve.[2]
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Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of ATM, ATR, and DNA-PK, as well as
the experimental workflow for assessing kinase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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